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molecular formula C10H14N4 B8704330 N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine

N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine

Cat. No. B8704330
M. Wt: 190.25 g/mol
InChI Key: PHNONJHYIWLWCZ-UHFFFAOYSA-N
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Patent
US07279468B2

Procedure details

3-{[(2-aminoanilino)carbothioyl]amino}propylcarbamate (ESI-MS; [M+H+]: 325.15), which was then converted with HgO/cat. S into the corresponding aminobenzimidazole (6.4 g; ESI-MS; [M+H+]: 291.15). After removal of the Boc group using TFA, the crude product obtained was boiled in CH3OH with addition of active carbon, filtered, evaporated and crystallized from CH3OH/methyl t-butyl ether; 6 g of beige solid; ESI-MS; [M+H+]: 191.1.
Name
3-{[(2-aminoanilino)carbothioyl]amino}propylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[NH:4][C:5]([NH:7][CH2:8][CH2:9][CH2:10][NH:11]C(=O)[O-])=S.NC1NC2C=CC=CC=2N=1>>[NH:4]1[C:3]2[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=2[N:1]=[C:5]1[NH:7][CH2:8][CH2:9][CH2:10][NH2:11]

Inputs

Step One
Name
3-{[(2-aminoanilino)carbothioyl]amino}propylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(NC(=S)NCCCNC([O-])=O)C=CC=C1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the Boc group

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1C=CC=C2)NCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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